[1-(5-Bromothiophen-2-yl)ethyl](pentyl)amine

Catalog No.
S13790019
CAS No.
M.F
C11H18BrNS
M. Wt
276.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(5-Bromothiophen-2-yl)ethyl](pentyl)amine

Product Name

[1-(5-Bromothiophen-2-yl)ethyl](pentyl)amine

IUPAC Name

N-[1-(5-bromothiophen-2-yl)ethyl]pentan-1-amine

Molecular Formula

C11H18BrNS

Molecular Weight

276.24 g/mol

InChI

InChI=1S/C11H18BrNS/c1-3-4-5-8-13-9(2)10-6-7-11(12)14-10/h6-7,9,13H,3-5,8H2,1-2H3

InChI Key

RKYAEMDOWBXEQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(C)C1=CC=C(S1)Br

The compound 1-(5-Bromothiophen-2-yl)ethylamine is a substituted amine featuring a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur. The presence of the bromine atom on the thiophene enhances its reactivity and potential biological activity. The pentylamine side chain contributes to the compound's hydrophobic characteristics, which can influence its interaction with biological membranes and receptors.

Involving 1-(5-Bromothiophen-2-yl)ethylamine can be categorized into several types:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Alkylation Reactions: The amine group can participate in alkylation reactions, forming quaternary ammonium compounds.
  • Redox Reactions: The thiophene ring can engage in redox reactions, particularly under oxidative conditions, affecting the electronic properties of the compound.

These reactions are significant for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

The biological activity of 1-(5-Bromothiophen-2-yl)ethylamine is primarily influenced by its structural features. Compounds with similar structures often exhibit:

  • Antimicrobial Activity: Many thiophene derivatives show potential as antimicrobial agents due to their ability to disrupt microbial membranes.
  • Cytotoxic Effects: Some studies suggest that substituted thiophenes can induce apoptosis in cancer cell lines, making them candidates for anticancer drug development.
  • Neuroactive Properties: Given the amine functional group, this compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Synthesis of 1-(5-Bromothiophen-2-yl)ethylamine can be achieved through several methods:

  • Bromination of Thiophene: Starting from 5-thiophenemethanol, bromination can be performed using bromine or N-bromosuccinimide (NBS) to introduce the bromine substituent.
  • Alkylation of Amine: The resulting bromo-thiophene can be reacted with a pentylamine derivative in a nucleophilic substitution reaction to form the final product.
  • One-Pot Synthesis: Advanced synthetic routes may involve one-pot reactions where both bromination and alkylation occur simultaneously under controlled conditions.

The applications of 1-(5-Bromothiophen-2-yl)ethylamine are diverse:

  • Pharmaceutical Development: Its potential antimicrobial and anticancer properties make it a candidate for drug development.
  • Material Science: Thiophene derivatives are used in organic electronics, such as organic photovoltaic cells and field-effect transistors due to their conductive properties.
  • Research Tools: This compound may serve as a probe in biochemical studies exploring receptor interactions or enzyme activities.

Interaction studies are crucial for understanding how 1-(5-Bromothiophen-2-yl)ethylamine functions at a molecular level. Techniques such as:

  • Molecular Docking Studies: These computational methods can predict how the compound interacts with specific receptors or enzymes.
  • In Vitro Assays: Biological assays can evaluate the efficacy and potency of the compound against various cell lines or microbial strains.

Such studies help elucidate its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 1-(5-Bromothiophen-2-yl)ethylamine, including:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2-thiophenemethanolSimilar brominated thiophene structureAlcohol functional group enhances solubility
1-(5-Chloro-thiophen-2-yl)ethylChlorine instead of bromineMay exhibit different reactivity profiles
5-MethylthiopheneMethyl substituent on thiophenePotentially different biological activities

These compounds differ mainly in their substituents, which significantly influence their biological activities and chemical reactivities.

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

275.03433 g/mol

Monoisotopic Mass

275.03433 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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